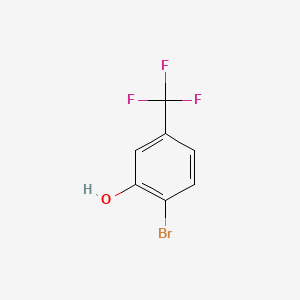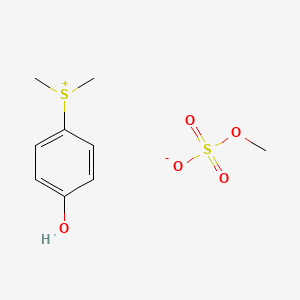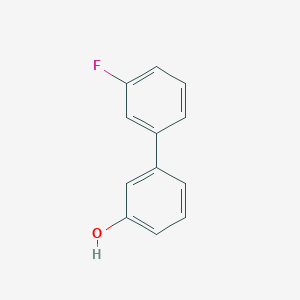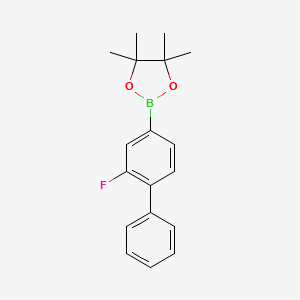
1-(2-Fluorophenyl)propan-1-amine
Descripción general
Descripción
1-(2-Fluorophenyl)propan-1-amine is a compound of interest due to its potential applications in various fields, including medicinal chemistry and as a chiral derivatizing agent. The presence of the fluorine atom on the phenyl ring and its primary amine group makes it a candidate for further chemical modifications and biological interactions.
Synthesis Analysis
The synthesis of related fluorinated amines has been reported in the literature. For instance, 2-fluoro-2-phenyl-1-aminoethane was synthesized from styrene, and the enantiomers were separated to determine their absolute configurations . Similarly, 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives were synthesized starting from 4-fluoro-3-hydroxytoluene . These methods provide a foundation for the synthesis of 1-(2-Fluorophenyl)propan-1-amine, which could potentially be synthesized through analogous pathways.
Molecular Structure Analysis
The molecular structure of fluorinated amines is crucial for their reactivity and biological activity. The absolute configuration of such compounds can be determined using chiral derivatizing agents, as demonstrated by the use of 2-fluoro-2-phenylacetic acid for configurational determination through 19F NMR chemical shifts measurements . The molecular structure of 1-(2-Fluorophenyl)propan-1-amine would likely exhibit similar characteristics that can be analyzed using NMR spectroscopy.
Chemical Reactions Analysis
Fluorinated amines participate in various chemical reactions. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been used as a chiral resolution reagent for alpha-chiral amines, indicating that fluorinated amines can undergo regioselective ring-opening reactions . Additionally, the reaction of primary and secondary amines with fluorinated ethenes has been studied, showing the formation of aminoethene and aminoethane derivatives . These reactions are relevant to understanding the chemical behavior of 1-(2-Fluorophenyl)propan-1-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated amines are influenced by the presence of the fluorine atom, which can affect the compound's lipophilicity, reactivity, and binding to biological receptors. For instance, the introduction of alkyl groups to the amino group of 2-(4-fluoro-3-hydroxyphenyl)ethylamine affected its affinity for dopamine receptor subtypes . The toxicity and blood pressure effects of related compounds have also been investigated, showing that the size of the amino alkyl group can significantly impact the biological activity . These findings suggest that the physical and chemical properties of 1-(2-Fluorophenyl)propan-1-amine would be important for its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Application 1: Transaminase-mediated synthesis of enantiopure drug-like 1-phenylpropan-2-amines
- Summary of Application: This compound is used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
- Methods of Application: The method involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results or Outcomes: The results showed that the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Application 2: Synthesis of 1-(3′,4′-disubstituted phenyl)propan-2-amines
- Summary of Application: This compound is used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
- Methods of Application: The method involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results or Outcomes: The results showed that the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Application 3: Pharmaceutical Intermediate
- Summary of Application: “1-(2-Fluorophenyl)propan-1-amine” is used as an intermediate in the pharmaceutical industry .
Application 4: Synthesis of 1-(2-Fluorophenyl)propan-1-amine hydrochloride
- Summary of Application: This compound is used in the synthesis of 1-(2-Fluorophenyl)propan-1-amine hydrochloride .
- Methods of Application: The specific methods of application can vary widely depending on the specific pharmaceutical product being synthesized. Typically, it would be used in a chemical reaction as a building block to create a more complex molecule .
- Results or Outcomes: The outcomes can also vary widely, but the goal is typically to create a pharmaceutical product with therapeutic benefits .
Safety And Hazards
The safety data sheet for “1-(2-Fluorophenyl)propan-1-amine” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTLDYYIWIOAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593785 | |
| Record name | 1-(2-Fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)propan-1-amine | |
CAS RN |
473249-01-3 | |
| Record name | 1-(2-Fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



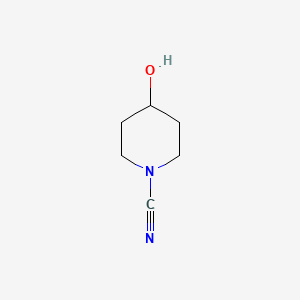
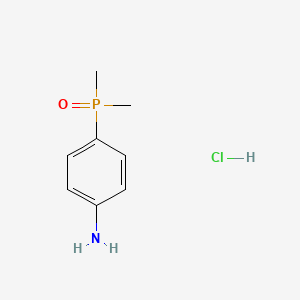
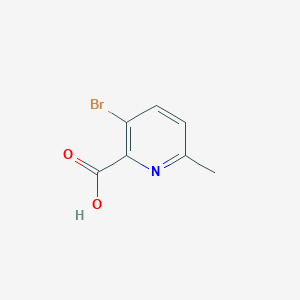
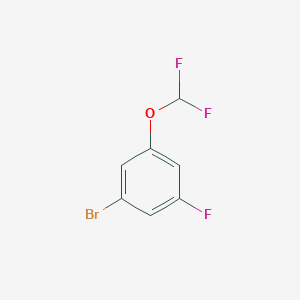
![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)
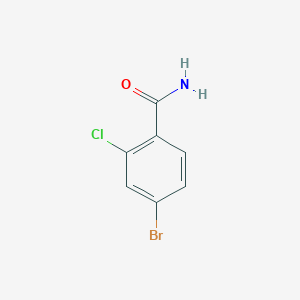
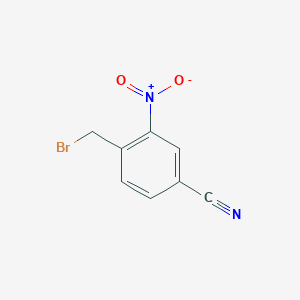
![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)


